molecular formula C24H29F2N3O B2403420 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922096-04-6

3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No.: B2403420
CAS No.: 922096-04-6
M. Wt: 413.513
InChI Key: UWICHHJQGITPRJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 3,4-difluoro-substituted aromatic ring linked to a tertiary amine-bearing ethyl chain. The amine moiety incorporates a 1-methyl-1,2,3,4-tetrahydroquinolin-6-yl group and a piperidin-1-yl substituent. Such structural motifs are common in medicinal chemistry, where the fluorine atoms enhance metabolic stability and modulate electronic properties, while the piperidine and tetrahydroquinoline groups contribute to conformational flexibility and receptor binding .

Properties

IUPAC Name

3,4-difluoro-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29F2N3O/c1-28-11-5-6-17-14-18(8-10-22(17)28)23(29-12-3-2-4-13-29)16-27-24(30)19-7-9-20(25)21(26)15-19/h7-10,14-15,23H,2-6,11-13,16H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWICHHJQGITPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following elements:

  • Molecular Formula : C19_{19}H24_{24}F2_{2}N2_{2}O
  • Molecular Weight : 344.41 g/mol
  • IUPAC Name : this compound

The presence of fluorine atoms and the tetrahydroquinoline moiety are notable features that may influence the compound's biological interactions.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of tetrahydroquinoline have been linked to enhanced apoptosis in cancer cells .
  • Neuroprotective Effects : The piperidine component suggests potential neuroprotective properties. Compounds with piperidine structures have been documented to exhibit effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
  • Antidepressant Properties : Some studies suggest that the structural analogs of this compound may exhibit antidepressant-like effects in animal models, possibly through serotonin receptor modulation .

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as phosphodiesterase (PDE), which plays a role in regulating cellular signaling pathways related to mood and cognition .
  • Receptor Modulation : The compound may interact with various neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and cognitive functions.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a related compound in vitro and in vivo. The results indicated a significant reduction in tumor size and increased survival rates in treated mice compared to controls. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

Study 2: Neuroprotective Effects

In another investigation, researchers assessed the neuroprotective effects of similar piperidine-based compounds on neuronal cell lines exposed to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability through antioxidant mechanisms .

Data Table

PropertyValue
Molecular FormulaC19_{19}H24_{24}F2_{2}N2_{2}O
Molecular Weight344.41 g/mol
Antitumor ActivitySignificant tumor size reduction
Neuroprotective ActivityImproved cell viability
Antidepressant ActivityPositive effects in animal models

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing tetrahydroquinoline structures exhibit notable anticancer properties. For instance, derivatives similar to the compound have been evaluated for their efficacy against various cancer cell lines. A study reported that certain tetrahydroquinoline derivatives demonstrated significant cytotoxic effects with mean GI50 values indicating potent antitumor activity against human tumor cells .

Antimicrobial Properties

The antimicrobial potential of quinoline derivatives has been well-documented. Research has shown that compounds with similar structures to 3,4-difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide exhibit substantial antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Neuropharmacological Effects

The piperidine component of the compound may confer neuropharmacological properties. Compounds with piperidine rings have been investigated for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. Preliminary studies suggest that modifications to the piperidine structure can influence its interaction with serotonin and dopamine receptors .

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation by the National Cancer Institute (NCI), a series of tetrahydroquinoline derivatives were tested for their anticancer properties. The results indicated that specific modifications to the structure significantly enhanced their effectiveness against a panel of cancer cell lines . The compound's ability to inhibit cell growth was attributed to its interaction with cellular pathways involved in apoptosis.

Case Study 2: Antimicrobial Screening

A study conducted on various quinoline derivatives showed that modifications similar to those found in this compound resulted in increased antimicrobial efficacy. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating a promising avenue for developing new treatments for resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s closest analogs differ in substituent patterns on the benzamide ring and the amine group. Below is a detailed comparison based on structural and inferred pharmacological properties:

Table 1: Structural and Functional Comparison of Analogs

Compound Name Benzamide Substituents Amine Group Key Structural Differences Inferred Pharmacological Impact
3,4-Difluoro-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide (Target) 3,4-Difluoro Piperidin-1-yl Reference compound Enhanced lipophilicity and metabolic stability due to difluoro substitution .
3-Fluoro-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide (Analog 1) 3-Fluoro Piperidin-1-yl Lack of 4-fluoro substituent Reduced electron-withdrawing effects; potentially lower receptor affinity compared to target.
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-3-(trifluoromethyl)benzamide (Analog 2) 3-(Trifluoromethyl) Pyrrolidin-1-yl Trifluoromethyl group; pyrrolidine ring Increased steric bulk and electron-withdrawing effects; altered conformational flexibility.

Key Observations

Analog 2’s 3-(trifluoromethyl) group introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets but reduce solubility compared to the target compound .

Amine Group Variations :

  • The piperidin-1-yl group (6-membered ring) in the target and Analog 1 provides greater conformational flexibility compared to pyrrolidin-1-yl (5-membered ring) in Analog 2. This difference may influence interactions with sterically constrained receptor sites .

Synthetic Accessibility :

  • The target compound and Analog 1 share a common piperidine-based scaffold, suggesting similar synthetic routes. In contrast, Analog 2’s pyrrolidine and trifluoromethyl groups may require specialized reagents (e.g., trifluoromethylation agents), increasing synthetic complexity .

Research Findings and Methodological Considerations

  • Crystallographic Analysis: SHELX programs (e.g., SHELXL, SHELXS) are widely used for small-molecule crystallography, including structural validation of benzamide derivatives .
  • Pharmacokinetic Predictions : The target compound’s difluoro substitution may improve blood-brain barrier penetration compared to Analog 2’s bulkier trifluoromethyl group. Piperidine’s basic nitrogen (pKa ~11) could enhance solubility in acidic environments, a feature absent in pyrrolidine derivatives .

Q & A

Q. What are the key considerations for synthesizing this compound to ensure high yield and purity?

The synthesis requires precise control of reductive amination steps using sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid to stabilize intermediates. Chromatographic purification (e.g., silica gel column chromatography) is critical for isolating intermediates, as demonstrated in the synthesis of related tetrahydroquinoline derivatives . Reaction conditions (e.g., solvent choice, temperature) must be optimized to minimize side reactions, such as over-alkylation or oxidation. Monitoring via thin-layer chromatography (TLC) and ensuring HPLC purity ≥95% post-purification are recommended .

Q. Which spectroscopic techniques are most effective for confirming the compound’s structure?

  • 1H NMR : Identifies proton environments, such as the methyl group on the tetrahydroquinoline ring (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.8–7.5 ppm) .
  • ESI-MS : Confirms molecular weight (e.g., [M+H]+ peak) and detects impurities.
  • X-ray crystallography : Resolves bond angles and stereochemistry, particularly for chiral centers introduced during synthesis .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR and MS data during characterization?

Discrepancies between predicted and observed spectra may arise from residual solvents, rotamers, or diastereomers. Strategies include:

  • Variable-temperature NMR : To identify dynamic rotational barriers in amide bonds or piperidine rings .
  • High-resolution MS (HRMS) : Differentiates isobaric impurities (e.g., residual borate adducts from reductive amination) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals in the tetrahydroquinoline and benzamide moieties .

Q. What methodologies are recommended for analyzing the compound’s 3D conformation and bioactivity?

  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
  • Molecular docking : Predicts binding affinities to biological targets (e.g., enzymes) using software like AutoDock Vina. For example, the fluorobenzamide group may interact with hydrophobic pockets in NOS isoforms .
  • Molecular dynamics simulations : Assess conformational stability in aqueous environments, informing solubility modifications .

Q. How can computational chemistry optimize the synthesis and design of derivatives?

  • Reaction path search algorithms : Tools like GRRM or SCINE automate transition-state analysis to identify low-energy pathways for key steps (e.g., amide coupling) .
  • Machine learning (ML) : Predicts optimal reaction conditions (e.g., solvent, catalyst) by training on datasets of similar tetrahydroquinoline syntheses .
  • DFT calculations : Evaluates electronic effects of fluorine substituents on benzamide reactivity .

Q. What strategies improve solubility and bioavailability without altering the pharmacophore?

  • Salt formation : Convert the free base to a hydrochloride salt via HCl treatment, as shown for related tetrahydroquinoline derivatives (72.6% yield, HPLC purity retained) .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the piperidine nitrogen to enhance membrane permeability .
  • Co-solvent systems : Use DMSO-water mixtures in in vitro assays to maintain solubility without precipitation .

Biological Evaluation

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme inhibition assays : Use recombinant human iNOS, eNOS, or nNOS expressed in Baculovirus-infected Sf9 cells. Measure NO production via Griess reagent or radioactive tracing .
  • Cellular cytotoxicity : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC₅₀ calculations to assess potency .

Q. How should discrepancies between in vitro and in vivo activity data be addressed?

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the tetrahydroquinoline ring) .
  • Pharmacokinetic (PK) profiling : Measure plasma half-life and tissue distribution in rodent models. Low oral bioavailability may necessitate formulation adjustments (e.g., nanoemulsions) .

Data Contradiction Analysis

Q. How to interpret conflicting SAR data across structural analogs?

  • Meta-analysis : Compare bioactivity trends in derivatives with systematic substitutions (e.g., replacing fluorine with chloro or methoxy groups). Contradictions may arise from off-target effects or assay variability .
  • Free-energy perturbation (FEP) : Computationally quantify the impact of substituents on binding energy to isolate critical pharmacophoric elements .

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